2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide
Overview
Description
2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
The synthesis of 2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-aminothiophenol with formaldehyde and subsequent oxidation. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzisothiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide can be compared with other benzisothiazole derivatives, such as:
1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide: Similar structure but different functional groups, leading to distinct chemical and biological properties.
1,2,4-Benzothiadiazine 1,1-dioxide: Contains an additional nitrogen atom in the ring, resulting in different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various specialized applications.
Properties
IUPAC Name |
1-methyl-3H-2,1-benzothiazole 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-9-8-5-3-2-4-7(8)6-12(9,10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSIGGJLDCPKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2CS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505005 | |
Record name | 1-Methyl-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24827-66-5 | |
Record name | 1-Methyl-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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